Angiotensin 1/2 + A (2 - 8)
Overview
Description
Angiotensin 1/2 + A (2 - 8) is a derivative of angiotensin II, a peptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound differs from angiotensin II by having alanine instead of aspartic acid as the first amino acid. It shows similar affinity for angiotensin type 1 and type 2 receptors as angiotensin II.
Mechanism of Action
Target of Action
Angiotensin A, also known as Angiotensin 1/2 + A (2 - 8), primarily targets the renin-angiotensin system (RAS) . The RAS is a key hormonal system in the physiological regulation of blood pressure via peripheral and central mechanisms . Angiotensin A stimulates the release of aldosterone from the adrenal cortex to promote sodium retention by the kidneys .
Mode of Action
Angiotensin A interacts with its targets through a series of biochemical reactions. It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver . Angiotensinogen is cleaved at the N-terminus by renin to result in angiotensin I, which will later be modified to become angiotensin II . Angiotensin II binds to the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells, which stimulates Ca2+/calmodulin-dependent phosphorylation of myosin and causes smooth muscle contraction that results in vasoconstriction .
Biochemical Pathways
The RAS is a complex system composed of different angiotensin peptides with diverse biological actions mediated by distinct receptor subtypes . The classic RAS comprises the ACE-Ang II-AT 1 R axis that promotes vasoconstriction, water intake, sodium retention, and increased oxidative stress, fibrosis, cellular growth, and inflammation . The non-classical or alternative RAS is composed primarily of the ACE2-Ang- (1-7)-AT 7 R pathway that opposes many actions of the Ang II-AT 1 R axis .
Pharmacokinetics
It is known that angiotensin ii, a closely related compound, is a naturally occurring peptide hormone of the renin-angiotensin-aldosterone-system (raas) that has the capacity to cause vasoconstriction and an increase in blood pressure in the human body .
Result of Action
The primary result of Angiotensin A’s action is the regulation of blood pressure. It causes vasoconstriction and an increase in blood pressure . It also stimulates the release of aldosterone from the adrenal cortex to promote sodium retention by the kidneys . This leads to an increase in blood volume and, consequently, an increase in blood pressure .
Action Environment
The action of Angiotensin A is influenced by various environmental factors. For instance, excessive salt intake and stress can dysregulate the RAS, leading to the development of cardiovascular pathologies . Furthermore, the effectiveness of RAS blockers, which inhibit the action of angiotensin II, suggests that renin-dependent mechanisms may be involved in more than 70% of patients with essential hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Angiotensin 1/2 + A (2 - 8) involves the substitution of aspartic acid with alanine in the angiotensin II peptide sequence. This can be achieved through solid-phase peptide synthesis, a method commonly used for the production of peptides. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and a solid support resin.
Industrial Production Methods
Industrial production of Angiotensin 1/2 + A (2 - 8) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Angiotensin 1/2 + A (2 - 8) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: This involves the replacement of specific amino acids in the peptide sequence.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, which can have different biological activities and stabilities .
Scientific Research Applications
Angiotensin 1/2 + A (2 - 8) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for conditions such as hypertension and heart failure.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparison with Similar Compounds
Similar Compounds
Angiotensin II: The parent compound, which has aspartic acid as the first amino acid.
Angiotensin III: A shorter peptide derived from angiotensin II.
Angiotensin IV: Another derivative with distinct biological activities
Uniqueness
Angiotensin 1/2 + A (2 - 8) is unique due to its substitution of alanine for aspartic acid, which alters its receptor binding affinity and biological activity. This modification can lead to different physiological effects compared to other angiotensin peptides.
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCOFDZSJYMQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H71N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856121 | |
Record name | Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1002.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51833-76-2 | |
Record name | Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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